

Bis-PEG4-Cy5-NHS ester hydrolysis rate vs pH and temperature

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Compound of Interest

Compound Name: Bis-(N,N'-PEG4-NHS ester)-Cy5

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Technical Support Center: Bis-PEG4-Cy5-NHS Ester

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG4-Cy5-NHS ester. The information focuses on the critical aspect of hydrolysis rate as a function of pH and temperature, which directly impacts the efficiency of conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Bis-PEG4-Cy5-NHS ester and what is it used for?

Bis-PEG4-Cy5-NHS ester is a fluorescent labeling reagent. It contains a Cyanine 5 (Cy5) fluorophore for detection, a polyethylene glycol (PEG4) spacer to increase hydrophilicity, and two N-hydroxysuccinimide (NHS) ester reactive groups. These NHS esters react with primary amines (e.g., on proteins, peptides, or antibodies) to form stable amide bonds, thereby covalently attaching the fluorescent Cy5 label to the molecule of interest. This is commonly used in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

Q2: My labeling efficiency with Bis-PEG4-Cy5-NHS ester is low. What are the potential causes and solutions?

Low labeling efficiency is a common issue and is often related to the hydrolysis of the NHS ester. Here are the primary causes and troubleshooting steps:

- Cause: Hydrolysis of the NHS ester. The NHS ester group is sensitive to water and will hydrolyze, rendering it inactive for conjugation. The rate of this hydrolysis is highly dependent on pH and temperature.
 - Solution:
 - Optimize pH: The optimal pH for the reaction is a compromise between the reactivity of the amine and the stability of the NHS ester. For most protein labeling, a pH range of 7.2 to 8.5 is recommended.^[1] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is significantly accelerated.^{[1][2]}
 - Control Temperature: Perform the reaction at a controlled temperature. Lower temperatures (e.g., 4°C) can slow down the rate of hydrolysis, allowing for longer reaction times if needed. However, this may also slow down the desired labeling reaction. Room temperature is often a good starting point.
 - Fresh Reagent: Ensure your Bis-PEG4-Cy5-NHS ester is stored correctly (at -20°C, desiccated) and that solutions are prepared fresh before each use.^[3] Aqueous solutions of NHS esters should be used immediately.^[2]
- Cause: Competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.
 - Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer for the conjugation reaction.^[4]
- Cause: Low concentration of reactants. If the concentration of your target molecule is too low, the competing hydrolysis reaction can dominate.
 - Solution: Increase the concentration of your protein or peptide in the reaction mixture. This will favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Q3: How quickly does the Bis-PEG4-Cy5-NHS ester hydrolyze?

While specific kinetic data for Bis-PEG4-Cy5-NHS ester is not readily available in the public domain, the hydrolysis rate is primarily governed by the NHS ester group. Therefore, data from other NHS esters provides a reliable estimate. The stability of the NHS ester is quantified by its half-life (the time it takes for 50% of the ester to hydrolyze).

Quantitative Data: NHS Ester Hydrolysis Half-Life

The following table summarizes the half-life of NHS esters under various pH and temperature conditions, compiled from multiple sources. This data illustrates the significant impact of these parameters on the stability of the reagent.

pH	Temperature (°C)	Half-life of NHS Ester
7.0	0	4 - 5 hours[1][5]
7.0	Room Temperature	~1-2 hours[4][6]
8.0	Room Temperature	210 minutes[1]
8.5	Room Temperature	180 minutes[1]
8.6	4	10 minutes[1][5]
9.0	Room Temperature	125 minutes[1]

Note: "Room Temperature" is generally considered to be between 20-25°C.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Bis-PEG4-Cy5-NHS Ester

This protocol provides a general workflow. Optimization of the molar ratio of dye to protein and reaction time may be necessary for your specific application.

- Prepare the Protein Solution:
 - Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.
- Prepare the Bis-PEG4-Cy5-NHS Ester Solution:

- Immediately before use, dissolve the Bis-PEG4-Cy5-NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
- Perform the Conjugation Reaction:
 - Add a calculated amount of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the Reaction (Optional):
 - To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
- Purify the Conjugate:
 - Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

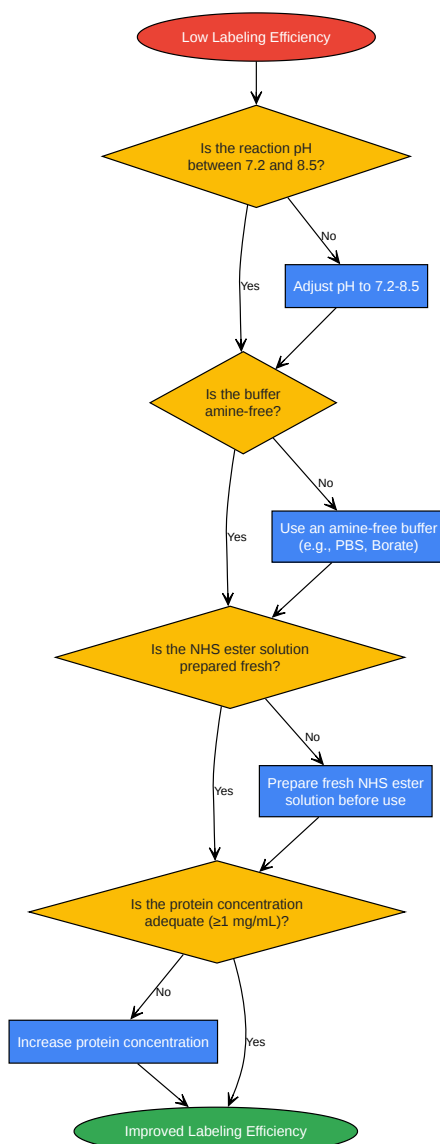
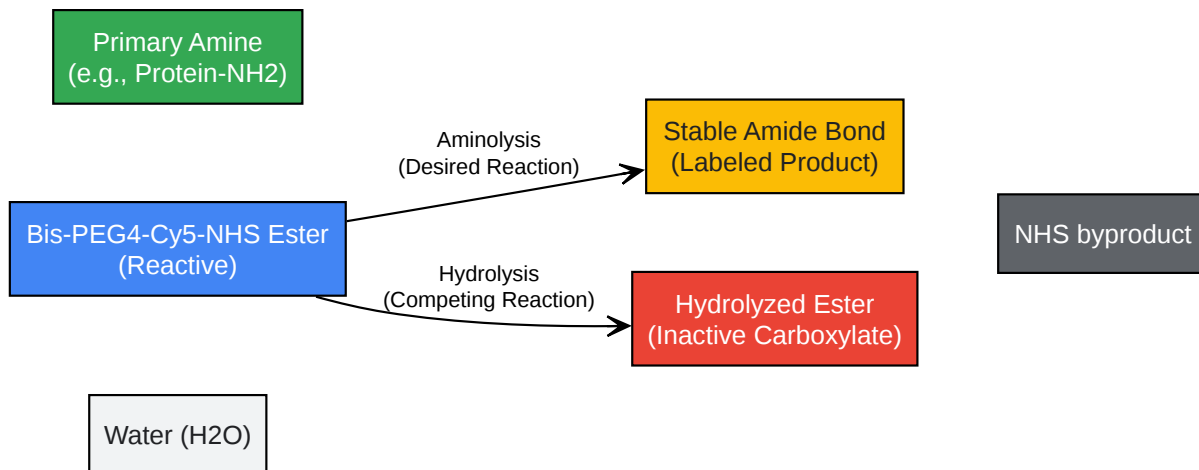
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Hydrolysis Rate

This protocol allows for the quantitative measurement of NHS ester hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

- Materials:
 - Bis-PEG4-Cy5-NHS ester
 - Amine-free buffers at various pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0, and 9.0)
 - UV-Vis Spectrophotometer and quartz cuvettes
- Procedure:

- Prepare a stock solution of the Bis-PEG4-Cy5-NHS ester in anhydrous DMSO.
- For each pH to be tested, add a small volume of the NHS ester stock solution to the buffer in a cuvette to a final concentration that gives a measurable absorbance change (e.g., 1-2 mg in 2 ml of buffer).^[7]
- Immediately begin monitoring the absorbance at 260 nm over time at a constant temperature.
- The increase in absorbance corresponds to the release of NHS upon hydrolysis. The rate of hydrolysis can be determined from the rate of change of absorbance. The half-life can be calculated from the first-order rate constant.

Visualizations



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